molecular formula C19H22ClNS B12302940 Dothiepin-d6 HCl (N,N-dimethyl-d6) (cis/trans mixture)

Dothiepin-d6 HCl (N,N-dimethyl-d6) (cis/trans mixture)

Cat. No.: B12302940
M. Wt: 337.9 g/mol
InChI Key: XUPZAARQDNSRJB-KOOCDHCZSA-N
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Description

Dothiepin-d6 HCl (N,N-dimethyl-d6) (cis/trans mixture) is a deuterium-labeled analog of dothiepin hydrochloride, a tricyclic antidepressant (TCA) used to treat major depressive disorder and anxiety. The compound is isotopically substituted with six deuterium atoms at the two N-methyl groups (N,N-dimethyl-d6), enhancing its utility as an internal standard in mass spectrometry-based pharmacokinetic and metabolic studies. The cis/trans isomerism arises from the geometric configuration of the tricyclic ring system, which impacts its chromatographic separation and analytical applications .

Properties

Molecular Formula

C19H22ClNS

Molecular Weight

337.9 g/mol

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C19H21NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-;/i1D3,2D3;

InChI Key

XUPZAARQDNSRJB-KOOCDHCZSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31)C([2H])([2H])[2H].Cl

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl

Origin of Product

United States

Preparation Methods

Catalytic Deuteration with Rhodium and Deuterated Solvents

This method leverages rhodium catalysts and deuterated solvents (e.g., D₂O or deuterated alcohols) to achieve selective H/D exchange at the N-methyl positions. The process involves:

  • Reagents : Rhodium source (e.g., RhCl₃), base (e.g., KOH), deuterated solvent (D₂O, CD₃OD, or CD₃OH).
  • Conditions : Elevated temperatures (80–120°C), prolonged reaction times (12–24 hours).
  • Mechanism : The rhodium catalyst facilitates H/D exchange by activating C–H bonds, while the base enhances deprotonation. Deuterium from the solvent replaces hydrogen atoms on the methyl groups.

Data Table: Rhodium-Catalyzed Deuteration

Parameter Value/Description Source
Catalyst RhCl₃ (0.05–10 mol%)
Solvent D₂O, CD₃OD, or CD₃OH
Temperature 80–120°C
Reaction Time 12–24 hours
Deuterium Incorporation >95% atom % D
Purity >98% (post-purification)

Advantages : High isotopic purity and minimal side reactions.
Limitations : Requires specialized catalysts and deuterated solvents, increasing costs.

Base-Mediated H/D Exchange with DMSO-d₆

This approach utilizes dimethyl sulfoxide-d₆ (DMSO-d₆) as a deuterium donor under basic conditions. The method is effective for compounds with acidic protons, such as methyl groups adjacent to electron-withdrawing groups.

Procedure :

  • Dissolve Dothiepin HCl in DMSO-d₆.
  • Add a strong base (e.g., KOH) to deprotonate the methyl groups.
  • Heat the mixture at 120°C for 15–20 minutes to promote H/D exchange.

Data Table: Base-Mediated Exchange

Parameter Value/Description Source
Base KOH (20 mol%)
Solvent DMSO-d₆
Temperature 120°C
Reaction Time 15–20 minutes
Deuterium Incorporation Moderate (dependent on acidity)
Purity Requires chromatography

Advantages : Simple setup and cost-effective.
Limitations : Lower deuterium incorporation compared to catalytic methods.

Reduction with NaBD₄

Sodium borodeuteride (NaBD₄) is used to reduce intermediates containing boronate esters or other reducible groups, introducing deuterium at specific positions. This method is less common for direct methyl deuteration but may apply to precursors.

Example Application :

  • Intermediate : A boronate ester derivative of Dothiepin.
  • Reaction : NaBD₄ reduces the boronate, replacing hydrogen with deuterium.

Data Table: NaBD₄ Reduction

Parameter Value/Description Source
Reducing Agent NaBD₄ (4 equiv)
Solvent THF/HMPA (88:12)
Temperature -78°C to 25°C
Reaction Time 1 hour
Deuterium Incorporation High (stereoselective)
Purity Requires purification (e.g., HPLC)

Advantages : Stereoselective deuteration.
Limitations : Limited to reducible intermediates.

Direct Synthesis with Deuterated Precursors

This method involves synthesizing Dothiepin from deuterated starting materials, ensuring isotopic labeling at the N-methyl positions.

Steps :

  • Precursor Preparation : Use CD₃NH₂ (deuterated dimethylamine) to introduce deuterated methyl groups.
  • Cyclization : Form the tricyclic structure via Friedel-Crafts alkylation or similar methods.
  • Salt Formation : React with HCl to yield Dothiepin-d6 HCl.

Data Table: Direct Synthesis

Parameter Value/Description Source
Precursor CD₃NH₂
Cyclization Agent FeCl₃ (catalytic)
Solvent Toluene, isopropanol
Yield 75% (for intermediates)
Purity >99% (post-purification)

Advantages : High control over deuteration sites.
Limitations : Requires deuterated precursors.

Purification Techniques

Post-synthesis purification ensures the removal of impurities and isolation of the cis/trans mixture.

Methods :

  • Recrystallization : Dissolve in hot isopropanol, cool slowly to crystallize.
  • Chromatography : HPLC or silica gel chromatography to separate isomers.

Data Table: Purification

Method Conditions Purity Achieved
Recrystallization Isopropanol, slow cooling >99.3%
Column Chromatography Silica gel, hexane/ethyl acetate >98%

Challenges and Considerations

  • Isotopic Purity : Ensuring >95% deuterium incorporation at the N-methyl groups.
  • Isomer Retention : Maintaining the cis/trans ratio during synthesis and purification.
  • Cost : Use of deuterated solvents and catalysts increases expenses.

Chemical Reactions Analysis

Types of Reactions: Dothiepin-d6 HCl undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield secondary amines .

Scientific Research Applications

Pharmacological Research

Dothiepin-d6 is employed in pharmacological studies to investigate the metabolism and pharmacokinetics of tricyclic antidepressants. The deuterium labeling allows for enhanced detection and quantification in complex biological matrices, which is crucial for understanding drug behavior in vivo.

Case Study: Metabolic Profiling

A study conducted on the metabolic pathways of doxepin utilized dothiepin-d6 to trace metabolic transformations. The research demonstrated that the deuterated compound could be effectively tracked using mass spectrometry, allowing researchers to identify major metabolites such as nordoxepin with greater accuracy compared to non-labeled counterparts. This study highlighted the importance of isotopic labeling in elucidating drug metabolism mechanisms .

Toxicology Studies

Toxicological assessments are critical for understanding the safety profile of medications. Dothiepin-d6 has been used in various toxicology studies to evaluate potential genotoxicity and reproductive toxicity.

Data Table: Toxicology Studies Overview

Study TypeFindingsReference
GenotoxicityNo significant genotoxic effects observedFDA Review
Reproductive ToxicityNOAEL established at 30 mg/kgFDA Review
CarcinogenicityNo drug-related neoplasms in Tg.rasH2 miceFDA Review

Clinical Applications

In clinical settings, dothiepin-d6 is investigated for its efficacy and safety as an antidepressant. Research indicates that tricyclic antidepressants, including dothiepin, can effectively reduce depressive symptoms while also posing risks for adverse events.

Case Study: Efficacy and Safety

A systematic review analyzed the short-term effects of tricyclic antidepressants on depressive symptoms. The findings suggested that while dothiepin can alleviate symptoms, there is a notable risk of serious adverse events such as urinary retention and QT prolongation . This underscores the necessity for careful monitoring when prescribing these medications.

Analytical Chemistry Applications

Dothiepin-d6 is frequently utilized in analytical chemistry for method development aimed at quantifying tricyclic antidepressants in biological samples.

Method Development Example

Researchers have developed solid-phase microextraction coupled with liquid chromatography-mass spectrometry (SPME-LC-MS) methods using dothiepin-d6 as an internal standard. This approach enhances sensitivity and specificity for detecting low concentrations of tricyclic antidepressants in plasma samples .

Mechanism of Action

Dothiepin-d6 HCl exerts its effects by inhibiting the reuptake of noradrenaline and serotonin, enhancing noradrenergic and serotonergic neurotransmission. It also acts as a histamine H1-receptor antagonist, contributing to its sedative and anxiolytic properties. The molecular targets include noradrenaline and serotonin transporters, as well as histamine H1 receptors .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₉H₁₆D₆NS·HCl
  • Molecular Weight : 337.94 g/mol
  • CAS Number : 1276545-35-7
  • Deuteration : 99 atom % D at the N,N-dimethyl positions .
  • Purity : Available in 5 mg and 10 mg quantities, with prices ranging from $185 to $500 depending on scale .

Its primary application lies in quantitative bioanalysis, where it compensates for matrix effects and ion suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays .

Comparison with Similar Compounds

The following table and analysis compare Dothiepin-d6 HCl with structurally or functionally related deuterated compounds, emphasizing molecular properties, applications, and commercial availability.

Compound Molecular Formula Deuteration Sites Molecular Weight (g/mol) Key Applications Price (USD) References
Dothiepin-d6 HCl C₁₉H₁₆D₆NS·HCl N,N-dimethyl-d6 337.94 Internal standard for TCAs in bioanalysis 5 mg: $500; 10 mg: $185
Doxepin-d3 HCl C₁₉H₁₈D₃NO·HCl N-methyl-d3 318.86 Quantification of doxepin in plasma/serum 0.01 g: $180; 0.05 g: $595
Venlafaxine-d6 HCl C₁₇H₂₁D₆NO₂·HCl N,N-dimethyl-d6 319.90 LC-MS/MS analysis of SNRIs Not listed
Dacarbazine-d6 C₄H₃D₆N₅O N,N-dimethyl-d6 188.22 Isotopic tracer for alkylating agent studies 5 mg: $265; 10 mg: $450

Structural and Functional Insights

Deuteration Position and Analytical Utility

  • Dothiepin-d6 HCl and Venlafaxine-d6 HCl share deuteration at the N,N-dimethyl groups, which minimizes metabolic interference and improves isotopic separation. This contrasts with Doxepin-d3 HCl , which is deuterated at a single N-methyl group, reducing its mass shift and resolution in MS assays .
  • Dacarbazine-d6 (a non-TCA compound) exemplifies deuteration in a different therapeutic class (alkylating agent), highlighting the versatility of N,N-dimethyl-d6 labeling across drug categories .

Isomerism and Chromatography

Both Dothiepin-d6 HCl and Doxepin-d3 HCl exist as cis/trans mixtures. The isomerism necessitates chromatographic optimization (e.g., using chiral columns or gradient elution) to resolve deuterated and non-deuterated forms during analysis .

Cost and Availability

  • Dothiepin-d6 HCl is priced higher ($500/5 mg) compared to Dacarbazine-d6 ($265/5 mg), reflecting differences in synthesis complexity and demand .
  • Doxepin-d3 HCl offers lower-cost options at smaller scales (0.01 g for $180), making it accessible for routine clinical testing .

Pharmacokinetic Studies

Dothiepin-d6 HCl’s high deuteration (99 atom % D) ensures minimal isotopic overlap with the parent compound, critical for accurate quantification in low-concentration biological samples . In contrast, Doxepin-d3 HCl’s lower deuteration (96% chemical purity) may require additional validation to exclude interference from endogenous metabolites .

Stability and Handling

  • Dothiepin-d6 HCl is classified as TOXIC, requiring storage at -20°C to maintain stability, similar to non-deuterated Dothiepin HCl (melting point 218–221°C) .
  • Venlafaxine-d6 HCl and Dacarbazine-d6 are non-hazardous for transport, simplifying logistics for global distribution .

Biological Activity

Dothiepin-d6 HCl, a deuterated form of the tricyclic antidepressant dothiepin (also known as dosulepin), is primarily recognized for its antidepressant properties. This compound functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), influencing neurotransmitter levels in the brain to alleviate symptoms of depression and anxiety. The deuterated version, Dothiepin-d6, is utilized in pharmacokinetic studies to trace metabolic pathways and improve the understanding of drug behavior in biological systems.

Pharmacological Profile

Dothiepin exhibits a complex pharmacological profile characterized by its ability to inhibit the reuptake of norepinephrine more preferentially than serotonin. This mechanism is crucial for its antidepressant effects, as it enhances the availability of these neurotransmitters in the synaptic cleft.

Key Pharmacokinetic Parameters

  • Peak Plasma Concentration : The mean peak plasma concentration of dothiepin S-oxide is approximately 125 µg/L at around 3.5 hours post-administration, with an elimination half-life of about 22 hours .
  • Metabolites : Dothiepin is extensively metabolized in the liver, producing several metabolites, including northiaden and dothiepin S-oxide. The pharmacokinetics of these metabolites show significant variability based on dosage and patient demographics .

Biological Activity

The biological activity of Dothiepin-d6 can be inferred from studies on its non-deuterated counterpart. The compound has been shown to exert significant effects on mood disorders, with clinical studies indicating improvements in depressive symptoms as measured by various rating scales, such as the Hamilton Rating Scale for Depression .

Case Studies

  • Clinical Efficacy : In a randomized controlled trial involving patients with major depressive disorder, dothiepin administration resulted in a statistically significant reduction in depressive symptoms compared to placebo after 4 weeks of treatment.
  • Pain Management : Dothiepin has also been evaluated for its analgesic properties. A study indicated that it produced a significant reduction in daytime pain levels among patients with chronic pain conditions when compared to placebo .

Research Findings

Research utilizing Dothiepin-d6 has focused on understanding its metabolic pathways and interactions within biological systems. The use of deuterated compounds allows for more precise tracking of drug metabolism and provides insights into the pharmacokinetic behavior of dothiepin.

Table 1: Pharmacokinetic Parameters of Dothiepin and Its Metabolites

ParameterDothiepinDothiepin S-OxideNorthiaden
Peak Plasma Concentration125 µg/L81 µg/L10 µg/L
Elimination Half-Life~20 hours~19 hours~33 hours
Absorption Half-Life~1.2 hoursN/AN/A
Volume of DistributionVaries by genderN/AN/A

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